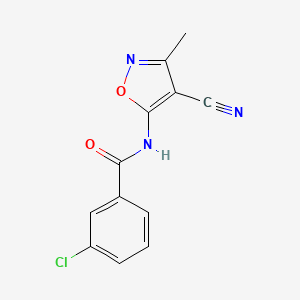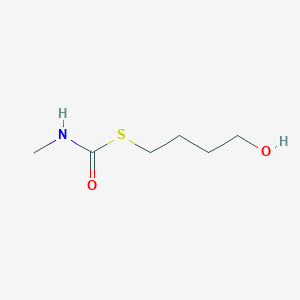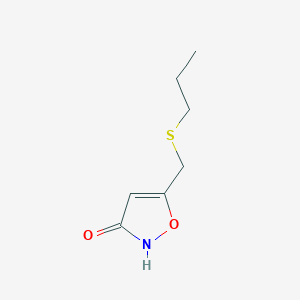
5-((propylthio)methyl)isoxazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((propylthio)methyl)isoxazol-3(2H)-one is a heterocyclic compound featuring an isoxazole ring substituted with a propylthio group. Isoxazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug discovery and development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((propylthio)methyl)isoxazol-3(2H)-one typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method employs the use of copper(I) or ruthenium(II) catalysts for the (3 + 2) cycloaddition reaction . The reaction conditions often include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to reflux
Catalysts: Copper(I) iodide or ruthenium(II) chloride
Industrial Production Methods
Industrial production of isoxazole derivatives, including this compound, often utilizes metal-free synthetic routes to avoid the high costs and toxicity associated with metal catalysts . These methods focus on eco-friendly and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
5-((propylthio)methyl)isoxazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the isoxazole ring to form corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the isoxazole ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenated derivatives, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted isoxazoles
Applications De Recherche Scientifique
5-((propylthio)methyl)isoxazol-3(2H)-one has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine . Some of its applications include:
Medicinal Chemistry: Used as a scaffold for the development of drugs with anticancer, antibacterial, and anti-inflammatory properties.
Biological Research: Investigated for its potential as an enzyme inhibitor and its interactions with biological targets.
Industrial Chemistry: Utilized in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-((propylthio)methyl)isoxazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing the normal function of the enzyme . This inhibition can lead to various biological effects, such as the suppression of bacterial growth or the inhibition of cancer cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfamethoxazole: An antibiotic with a similar isoxazole ring structure.
Muscimol: A psychoactive compound with an isoxazole ring.
Ibotenic Acid: A neurotoxic compound with an isoxazole ring.
Uniqueness
5-((propylthio)methyl)isoxazol-3(2H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propylthio group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .
Propriétés
Numéro CAS |
89660-64-0 |
|---|---|
Formule moléculaire |
C7H11NO2S |
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
5-(propylsulfanylmethyl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H11NO2S/c1-2-3-11-5-6-4-7(9)8-10-6/h4H,2-3,5H2,1H3,(H,8,9) |
Clé InChI |
DUHCALASCKTQRB-UHFFFAOYSA-N |
SMILES canonique |
CCCSCC1=CC(=O)NO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-N,N-Bis{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-amine](/img/structure/B15212083.png)
![Isoxazole, 3-(4-methylphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B15212089.png)

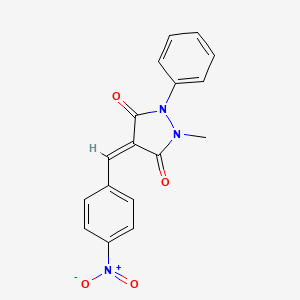
![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
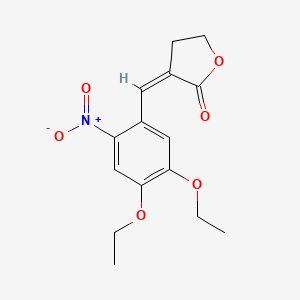
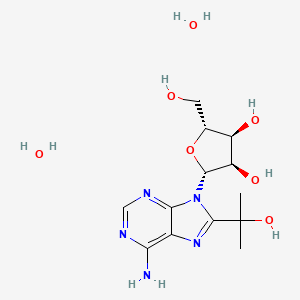
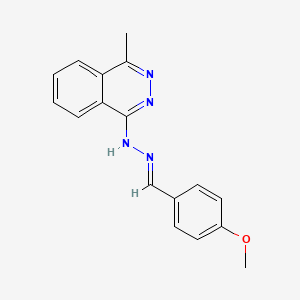

![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)
